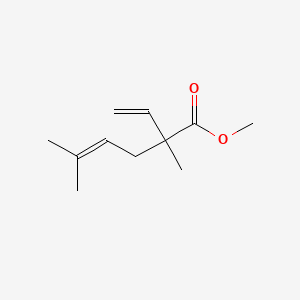

Methyl 2,5-dimethyl-2-vinylhex-4-enoate

Description

Properties

CAS No. |

66052-32-2 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl 2-ethenyl-2,5-dimethylhex-4-enoate |

InChI |

InChI=1S/C11H18O2/c1-6-11(4,10(12)13-5)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |

InChI Key |

XMOTZXPRFDJZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(C)(C=C)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,5 Dimethyl 2 Vinylhex 4 Enoate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For Methyl 2,5-dimethyl-2-vinylhex-4-enoate, the most strategic disconnection involves the C2-C3 bond. This bond is ideally formed via a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is a robust method for carbon-carbon bond formation with excellent stereochemical control.

Specifically, the Ireland-Claisen rearrangement is the key disconnection strategy. This reaction transforms an allyl ester, via its silyl (B83357) ketene (B1206846) acetal (B89532), into a γ,δ-unsaturated carboxylic acid. Applying this logic, the target ester is traced back to its corresponding carboxylic acid, (CH3)2C=CH-CH2-C(CH3)(CH=CH2)-COOH. This acid is the direct product of the rearrangement.

This leads to the key precursor: an allyl ester formed from two simpler fragments:

An allylic alcohol: 3-methylbut-2-en-1-ol, which provides the (CH3)2C=CH-CH2- portion of the molecule.

A carboxylic acid: 2-methylbut-3-enoic acid, which forms the backbone containing the future α-quaternary center.

The final step in the forward synthesis would be the esterification of the resulting carboxylic acid to yield the methyl ester. This retrosynthetic pathway is powerful because it constructs the core carbon framework and the challenging quaternary center in a single, predictable step.

| Retrosynthetic Step | Precursor(s) | Forward Reaction |

| Target Ester | (2,5-Dimethyl-2-vinylhex-4-enoic acid) | Esterification |

| Carboxylic Acid | Allyl (2-methylbut-3-enoate) of 3-methylbut-2-en-1-ol | Ireland-Claisen Rearrangement |

| Allyl Ester | 3-methylbut-2-en-1-ol and 2-methylbut-3-enoic acid | Esterification |

Stereoselective Synthesis Approaches to Methyl 2,5-dimethyl-2-vinylhex-4-enoate

The Claisen rearrangement is renowned for its high degree of stereoselectivity, proceeding through a highly ordered, chair-like six-membered transition state. organic-chemistry.org This feature is critical for controlling the stereochemistry at the newly formed C2 quaternary center in Methyl 2,5-dimethyl-2-vinylhex-4-enoate.

The stereochemical outcome of the Ireland-Claisen rearrangement is primarily determined by the geometry (E or Z) of the intermediate silyl ketene acetal. organic-chemistry.org This geometry can be influenced by the choice of reaction conditions during its formation:

Formation of (Z)-ketene acetals: Typically favored by using a strong, hindered base like lithium diisopropylamide (LDA) in a polar aprotic solvent such as tetrahydrofuran (THF).

Formation of (E)-ketene acetals: Often promoted by using a solvent mixture like THF with a polar, coordinating additive such as hexamethylphosphoramide (HMPA).

By selecting the appropriate conditions, chemists can direct the formation of one diastereomer over another when the starting materials contain existing stereocenters. For the synthesis of an enantiomerically pure target, one would need to start with an enantiopure carboxylic acid precursor (2-methylbut-3-enoic acid), and the rearrangement would transfer this chirality to the final product.

Claisen Rearrangement as a Central Synthetic Pathway

The Claisen rearrangement is a powerful thermal or Lewis acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.orgscielo.org.bo The Ireland-Claisen variation, which utilizes an allyl ester as the starting material, is particularly advantageous as it proceeds under milder conditions and offers greater control over the geometry of the key intermediate. organic-chemistry.org

The proposed forward synthesis of Methyl 2,5-dimethyl-2-vinylhex-4-enoate hinges on this reaction. The sequence begins with the esterification of 3-methylbut-2-en-1-ol with 2-methylbut-3-enoic acid to form the crucial allyl ester precursor. This intermediate is then subjected to conditions that facilitate the rearrangement to build the core structure of the target molecule.

The Ireland-Claisen rearrangement proceeds not through the ester itself, but through its corresponding ester enolate, which is trapped as a silyl ketene acetal (an example of a silyl-stabilized enolate). This intermediate is significantly more reactive towards rearrangement than the parent ester.

The key steps are:

Enolate Formation: The allyl ester is treated with a strong base at low temperature (e.g., -78 °C) to selectively remove a proton from the α-carbon, forming a lithium enolate.

Silyl Trapping: The enolate is then "trapped" by adding a trialkylsilyl halide (e.g., trimethylsilyl chloride, TMSCl). This reaction forms the silyl ketene acetal.

Rearrangement: Upon gentle warming, the silyl ketene acetal undergoes the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.

Hydrolysis: The resulting silyl ester is hydrolyzed during aqueous workup to yield the γ,δ-unsaturated carboxylic acid, which is then esterified to give the final product.

The term "allyl siloxyvinyl ether" can be used to describe the silyl ketene acetal derived from an allyl ester, which is the central intermediate in the Ireland-Claisen rearrangement. This precursor contains both the allylic moiety (from the alcohol) and the siloxyvinyl ether structure (the trapped enolate of the carboxylic acid). It is this specific structure that is poised to undergo the concerted, pericyclic rearrangement to form the new carbon-carbon bond. The synthesis of a closely related isomer, methyl santolinate, has been reported to proceed via the Claisen rearrangement of an allyl siloxyvinyl ether. rsc.orgrsc.org

The formation of the ester enolate is a critical step that requires a carefully chosen base. The base must be strong enough to deprotonate the α-carbon of the ester but must not be nucleophilic enough to attack the ester's carbonyl group, which would lead to undesired side reactions like saponification or addition.

Lithium diisopropylamide (LDA, LiN(iso-pr)₂) is an ideal choice for this purpose. It is a very strong, non-nucleophilic, and sterically hindered base. These properties allow for the clean and efficient generation of the kinetic lithium enolate at low temperatures. The bulky isopropyl groups on the nitrogen atom prevent the base from acting as a nucleophile, ensuring that its primary role is as a proton abstractor. This selectivity is fundamental to the success of the Ireland-Claisen rearrangement pathway.

Development of Green Chemistry Principles in Synthetic Routes (e.g., scalable and alternative methodologies)

While specific green chemistry applications for the synthesis of Methyl 2,5-dimethyl-2-vinylhex-4-enoate are not extensively documented, general principles can be applied to enhance the sustainability of the proposed route. Key considerations include:

Catalytic Alternatives: Research into catalytic Claisen rearrangements could provide a greener alternative. Using catalytic quantities of a Lewis acid to promote the rearrangement could avoid the need for stoichiometric base and silylating agents, reducing waste.

Solvent Choice: Traditional syntheses often use volatile organic solvents like THF. Exploring greener solvent alternatives, such as bio-based solvents or minimizing solvent volume, would reduce the environmental impact.

Scalability: For a synthetic route to be industrially viable, it must be scalable. The use of cryogenic temperatures (-78 °C) for enolate formation can be challenging and energy-intensive on a large scale. Developing methodologies that can be performed at or near ambient temperature would represent a significant green advancement.

By focusing on catalytic methods and optimizing reaction conditions to reduce waste and energy consumption, the synthesis of Methyl 2,5-dimethyl-2-vinylhex-4-enoate can be aligned more closely with the principles of green chemistry.

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 2,5 Dimethyl 2 Vinylhex 4 Enoate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the constitution, configuration, and conformation of Methyl 2,5-dimethyl-2-vinylhex-4-enoate. The presence of multiple chiral centers and prochiral elements requires advanced NMR experiments to resolve complex spin systems and establish spatial relationships between atoms.

The relative stereochemistry of Methyl 2,5-dimethyl-2-vinylhex-4-enoate, particularly at the C2 and C5 positions, is determined by probing through-space correlations using Nuclear Overhauser Effect (NOE) experiments. Two-dimensional NOE Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal. rsc.orgwordpress.com Cross-peaks in these spectra connect protons that are in close spatial proximity (typically <5 Å), allowing for the construction of a 3D model of the molecule. wordpress.com For instance, a NOESY correlation between the vinyl protons and the methyl group at C5 would provide critical information about the preferred orientation around the C2-C3 bond. In terpenes and other natural products with complex stereochemistry, these methods are standard for establishing the relative configuration of stereocenters. rsc.org

The magnitude of vicinal proton-proton coupling constants (³JHH) can also provide stereochemical insights, particularly regarding the geometry of the C4=C5 double bond. However, in flexible acyclic systems, these values are often averaged over multiple conformations and must be interpreted with caution. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups Note: These are typical chemical shift ranges and would require specific experimental data for precise assignment.

| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

|---|---|---|

| Ester Methyl (-OCH₃) | 3.7 - 4.1 | 50 - 55 |

| Quaternary C-CH₃ | 1.1 - 1.5 | 20 - 30 |

| Vinyl (-CH=CH₂) | 5.0 - 6.5 | 110 - 142 |

| Internal Alkene (-CH=CH-) | 5.2 - 5.8 | 120 - 140 |

| Ester Carbonyl (C=O) | --- | 170 - 178 |

| Quaternary Carbon (C2) | --- | 40 - 50 |

The acyclic nature of Methyl 2,5-dimethyl-2-vinylhex-4-enoate allows for rotation around several single bonds, leading to multiple conformational isomers that can interconvert rapidly at room temperature. nih.gov Dynamic NMR (DNMR) spectroscopy is employed to study these exchange processes. libretexts.org By acquiring spectra at various temperatures, it is possible to slow the rate of interconversion.

At low temperatures, where the exchange rate is slow on the NMR timescale, separate signals for each distinct conformer may be observed. copernicus.org As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal. libretexts.org Analysis of these line-shape changes allows for the determination of the energy barriers to rotation (e.g., around the C2-C3 bond) and the relative populations of the different conformers. copernicus.org Such studies are crucial for understanding the molecule's dynamic behavior in solution, which can influence its reactivity and biological activity. mdpi.comnih.govacs.org

Mass Spectrometry: Detailed Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry (MS), particularly with electron ionization (EI), provides vital information for structural confirmation by analyzing the fragmentation patterns of the molecular ion. libretexts.org While soft ionization techniques can confirm the molecular weight, the hard ionization of EI induces characteristic bond cleavages that reveal the underlying molecular framework. azom.com

For an ester like Methyl 2,5-dimethyl-2-vinylhex-4-enoate, several key fragmentation pathways are expected:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for esters. libretexts.orgnih.gov This can result in the loss of the methoxy (B1213986) group (-OCH₃, M-31) or the formation of an acylium ion.

McLafferty Rearrangement: If sterically accessible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule. This is a diagnostic fragmentation for many carbonyl compounds. youtube.com

Cleavage at Branch Points: The presence of methyl groups at C2 and C5 creates branch points. Fragmentation at these positions is often favored, leading to the loss of specific alkyl radicals. For instance, cleavage at the quaternary C2 center could lead to the loss of the vinyl group or the larger hexenyl chain. nih.gov

Charge-Remote Fragmentation: In unsaturated esters, fragmentation can also be initiated at the double bonds, leading to a series of characteristic losses that help pinpoint the location of the unsaturation. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is used to determine the exact elemental composition of the molecular ion and key fragment ions, further confirming the proposed structure. nih.gov

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum

| Fragmentation Process | Lost Neutral Fragment | Predicted m/z of Ion |

|---|---|---|

| Loss of Methoxy Radical | •OCH₃ | M - 31 |

| Loss of Methyl Radical | •CH₃ | M - 15 |

| α-Cleavage (loss of vinyl) | •CH=CH₂ | M - 27 |

| Cleavage at C2-C3 bond | C₆H₉• | M - 81 |

| McLafferty-type Rearrangement | Propene (C₃H₆) | M - 42 |

Vibrational Spectroscopy (Infrared and Raman): Assignment of Characteristic Functional Group Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in the molecule. kurouskilab.com The two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption from the ester carbonyl (C=O) stretching vibration, typically found in the 1735-1750 cm⁻¹ region for saturated aliphatic esters. orgchemboulder.comresearchgate.net The conjugation with the vinyl group at the α-position may shift this band to a slightly lower frequency (1715-1730 cm⁻¹). keralapsc.gov.in The C=C stretching vibrations from both the vinyl group and the internal double bond will appear in the 1640-1680 cm⁻¹ region. C-H stretching vibrations from sp²-hybridized carbons (alkene and vinyl) are observed above 3000 cm⁻¹, while those from sp³-hybridized carbons appear just below 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: In contrast to IR, the C=C stretching modes in the Raman spectrum are often strong and well-defined, making it particularly useful for analyzing the unsaturated portions of the molecule. researchgate.netmdpi.com The C=O stretch is typically weaker in the Raman spectrum. The relative intensities of the C=C and C=O bands can sometimes provide information about conformation, especially in α,β-unsaturated systems. researchgate.net

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch (Ester) | IR | 1715 - 1730 | Strong |

| C=O Stretch (Ester) | Raman | 1715 - 1730 | Weak to Medium |

| C=C Stretch (Alkene/Vinyl) | IR | 1640 - 1680 | Medium to Weak |

| C=C Stretch (Alkene/Vinyl) | Raman | 1640 - 1680 | Strong |

| C-H Stretch (sp²) | IR / Raman | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | IR / Raman | 2850 - 2960 | Strong |

| C-O Stretch (Ester) | IR | 1000 - 1300 | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

Given the presence of at least one stereocenter at the C2 position, Methyl 2,5-dimethyl-2-vinylhex-4-enoate is a chiral molecule. Chiroptical spectroscopy is essential for determining its enantiomeric purity and, crucially, its absolute configuration (e.g., R or S). researchgate.net

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light, primarily by the molecule's chromophores, such as the ester carbonyl and the conjugated π-system. mtoz-biolabs.com While empirical rules can sometimes be applied, the modern approach relies on a comparison between the experimentally measured ECD spectrum and a spectrum predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). researchgate.net

The process involves:

Performing conformational analysis using computational methods to identify the most stable conformers of a chosen enantiomer (e.g., the R-isomer).

Calculating the theoretical ECD spectrum for each significant conformer and generating a Boltzmann-averaged spectrum based on their relative energies.

Comparing the sign and shape of the calculated spectrum with the experimental spectrum. A match between the experimental spectrum and the calculated spectrum for the R-isomer allows for the confident assignment of the absolute configuration as R. mtoz-biolabs.comamericanlaboratory.com

Vibrational Circular Dichroism (VCD) offers a powerful alternative or complementary technique, probing the stereochemistry based on vibrational transitions in the infrared region. biotools.usschrodinger.com This method is particularly valuable as it analyzes the entire molecular framework rather than just the chromophores. The assignment of absolute configuration is similarly achieved by comparing the experimental VCD spectrum to that predicted by quantum calculations. biotools.us

Computational and Theoretical Chemistry Studies of Methyl 2,5 Dimethyl 2 Vinylhex 4 Enoate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in determining the three-dimensional structure and energetic properties of a molecule like Methyl 2,5-dimethyl-2-vinylhex-4-enoate. These methods solve the Schrödinger equation, or a simplified form of it, to predict molecular geometries, bond lengths, bond angles, and dihedral angles.

For instance, a DFT calculation using a functional like B3LYP with a basis set such as 6-31G(d,p) would yield the optimized ground-state geometry of the molecule. From this, one could extract precise bond lengths and angles. Furthermore, these calculations provide thermodynamic data, including the enthalpy of formation, Gibbs free energy, and entropy. This information is crucial for understanding the stability of the molecule and its potential to participate in chemical reactions.

Table 1: Hypothetical Data Table of Optimized Geometric Parameters for Methyl 2,5-dimethyl-2-vinylhex-4-enoate (Calculated via DFT)

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C1 | C2 | Value in Å |

| Bond Length | C2 | C3 | Value in Å |

| Bond Angle | C1 | C2 | C3 |

| Dihedral Angle | C1 | C2 | C3 |

Note: This table is illustrative. Specific values would be the result of actual quantum chemical calculations.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical chemistry provides powerful tools for predicting and interpreting spectroscopic data. For Methyl 2,5-dimethyl-2-vinylhex-4-enoate, computational methods can simulate various types of spectra, aiding in the analysis of experimental results.

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each atom. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in an experimental NMR spectrum.

Vibrational Frequencies: The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements, allows for the determination of the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Analysis of the vibrational modes associated with each frequency can provide detailed insights into the molecule's structure and bonding.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For Methyl 2,5-dimethyl-2-vinylhex-4-enoate, theoretical studies could elucidate the mechanisms of reactions it might undergo, such as addition reactions at the vinyl or hexenoate double bonds.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are used to find these transition states. The subsequent Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state connects the reactants and products.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational analysis provides a detailed picture of the electron distribution within Methyl 2,5-dimethyl-2-vinylhex-4-enoate.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a guide to how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, Methyl 2,5-dimethyl-2-vinylhex-4-enoate can exist in various conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

This is achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step, thereby mapping the potential energy surface (PES). This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. The results can reveal the preferred three-dimensional shape of the molecule, which influences its physical and biological properties.

Role of Methyl 2,5 Dimethyl 2 Vinylhex 4 Enoate As a Building Block in Complex Chemical Synthesis

Utilization as a Precursor in Natural Product Synthesis

The structural attributes of methyl 2,5-dimethyl-2-vinylhex-4-enoate make it an ideal starting material for the synthesis of various natural products, particularly irregular monoterpenes which deviate from the typical head-to-tail linkage of isoprene (B109036) units. The arrangement of methyl and vinyl groups around a central quaternary carbon is a key feature in molecules such as lavandulol (B192245) and artemisia ketone.

Research has demonstrated the successful synthesis of lavandulic acid, a direct precursor to lavandulol, through a Claisen-type rearrangement of a structurally related allylic ester. tandfonline.com This strategic rearrangement allows for the precise installation of the characteristic carbon skeleton of lavandulol. The reduction of the resulting carboxylic acid or its corresponding ester, which could be methyl 2,5-dimethyl-2-vinylhex-4-enoate, yields lavandulol. tandfonline.com

Similarly, the synthesis of other irregular monoterpenes can be envisioned utilizing this building block. The core structure of methyl 2,5-dimethyl-2-vinylhex-4-enoate provides a foundational framework that can be elaborated upon to access a variety of natural product skeletons.

Table 1: Natural Products Potentially Accessible from Methyl 2,5-dimethyl-2-vinylhex-4-enoate

| Natural Product | Structural Class | Key Synthetic Strategy |

| Lavandulol | Irregular Monoterpene | Claisen Rearrangement, Reduction |

| Artemisia Ketone | Irregular Monoterpene | Rearrangement, Oxidation/Reduction |

| Santolinatriene | Irregular Monoterpene | Rearrangement, Elimination |

Application in the Stereoselective Construction of Advanced Synthetic Intermediates

A significant challenge in organic synthesis is the stereocontrolled construction of quaternary carbon centers, especially in acyclic systems. researchgate.netnih.gov Methyl 2,5-dimethyl-2-vinylhex-4-enoate, by its very nature, possesses such a center. Its synthesis and subsequent transformations offer a valuable platform for developing and showcasing methodologies aimed at stereoselectively creating these congested stereocenters.

The Ireland-Claisen rearrangement has emerged as a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids, often with the concomitant formation of new stereocenters. wikipedia.orgchem-station.comwikipedia.orgorganic-chemistry.org By carefully selecting the appropriate allylic alcohol precursor and reaction conditions, it is possible to control the stereochemical outcome of the rearrangement, leading to the formation of diastereomerically enriched products. The synthesis of intermediates containing vicinal all-carbon quaternary and tertiary stereocenters has been achieved through stereoselective Claisen rearrangements. acs.org

For instance, the dianionic Ireland-Claisen rearrangement of chiral, nonracemic α-methyl-β-hydroxy allylic esters has been shown to proceed with high diastereoselectivity, affording products with three contiguous stereogenic carbons, including a quaternary center. nih.gov This highlights the potential of using precursors to methyl 2,5-dimethyl-2-vinylhex-4-enoate in stereocontrolled synthetic sequences. The ability to dictate the stereochemistry at the quaternary center and adjacent positions is of paramount importance for the synthesis of complex, biologically active molecules.

Contribution to the Development of Novel Methodologies in Organic Synthesis

The synthesis of structurally unique molecules like methyl 2,5-dimethyl-2-vinylhex-4-enoate often necessitates the development of new and innovative synthetic methods. The challenges associated with its construction, particularly the formation of the all-carbon quaternary center, have spurred chemists to explore and refine powerful synthetic transformations.

The Johnson-Claisen and Eschenmoser-Claisen rearrangements are other variations of the Claisen rearrangement that have proven effective in the synthesis of γ,δ-unsaturated esters and amides, respectively. libretexts.orguchicago.edu These methods, along with the Ireland-Claisen rearrangement, provide a versatile toolkit for organic chemists to construct complex carbon frameworks with a high degree of control. The synthesis of a related compound, (±)-methyl 2,5-dimethyl-3-vinylhex-4-enoate (methyl santolinate), has been accomplished via a Claisen rearrangement, showcasing the utility of this methodology in accessing structurally similar compounds. rsc.org

Furthermore, the reactivity of the vinyl and ester functionalities in methyl 2,5-dimethyl-2-vinylhex-4-enoate opens up avenues for further synthetic exploration. These groups can serve as handles for a variety of transformations, including but not limited to, Diels-Alder reactions, conjugate additions, and various coupling reactions. The development of new catalytic systems and reaction conditions to effect these transformations in a chemo- and stereoselective manner is an active area of research. The insights gained from studying the reactivity of this and related molecules contribute to the broader understanding of chemical reactivity and the development of more efficient and selective synthetic methods.

Structure Reactivity and Structure Property Relationships in Analogues and Derivatives of Methyl 2,5 Dimethyl 2 Vinylhex 4 Enoate

Design and Synthesis of Structurally Modified Analogues

The design of structurally modified analogues of Methyl 2,5-dimethyl-2-vinylhex-4-enoate can be approached by considering variations in the position of substituents, the geometry of double bonds, and the nature of the ester functionality. Key synthetic strategies for achieving these modifications often revolve around powerful carbon-carbon bond-forming reactions, such as sigmatropic rearrangements.

A prominent method for the synthesis of related vinylhex-4-enoate structures is the Claisen rearrangement. purechemistry.orgorganic-chemistry.orgredalyc.org For instance, the synthesis of the isomeric compound, (±)-methyl 2,5-dimethyl-3-vinylhex-4-enoate (methyl santolinate), has been successfully achieved via a Claisen rearrangement of an allyl siloxyvinyl ether. rsc.org This approach highlights a viable pathway for the construction of the core carbon skeleton.

General Synthetic Approach via Claisen Rearrangement:

| Step | Description | Key Reagents/Conditions |

| 1 | Formation of an allylic alcohol precursor. | Grignard reaction, reduction of an α,β-unsaturated ketone. |

| 2 | Conversion to an allyl vinyl ether or a precursor for in situ generation. | Reaction with an orthoester (Johnson-Claisen) or formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from an allylic ester (Ireland-Claisen). wikipedia.orgnrochemistry.comchem-station.comorganic-chemistry.org |

| 3 | researchgate.netresearchgate.net-Sigmatropic rearrangement. | Thermal conditions or catalysis. organic-chemistry.orgnih.gov |

| 4 | Esterification (if necessary). | Reaction of the resulting carboxylic acid with methanol. |

The Ireland-Claisen rearrangement offers a milder alternative to the traditional thermal Claisen rearrangement and allows for stereochemical control. nrochemistry.comorganic-chemistry.orgwikipedia.org By reacting an allylic carboxylate with a strong base to form a silyl ketene acetal, the researchgate.netresearchgate.net-sigmatropic rearrangement can proceed at or below room temperature. nrochemistry.comwikipedia.org This method would be particularly useful for the synthesis of chiral analogues of Methyl 2,5-dimethyl-2-vinylhex-4-enoate.

Table of Potential Structurally Modified Analogues:

| Analogue Name | Structural Modification | Potential Synthetic Route |

| Ethyl 2,5-dimethyl-2-vinylhex-4-enoate | Variation of the ester group | Esterification of the corresponding carboxylic acid with ethanol. |

| Methyl 2,5-dimethyl-2-allylhex-4-enoate | Replacement of the vinyl group | Modification of the starting materials for the Claisen rearrangement. |

| Methyl 2,6-dimethyl-2-vinylhept-4-enoate | Chain extension | Use of a homologous starting material in the synthetic sequence. |

| (E/Z)-Methyl 2,5-dimethyl-2-vinylhex-4-enoate | Stereoisomerism at the C4-C5 double bond | Control of stereochemistry during the synthesis of the allylic alcohol precursor. |

Impact of Subtle Structural Changes on Chemical Reactivity and Selectivity

Subtle modifications to the structure of Methyl 2,5-dimethyl-2-vinylhex-4-enoate can have a profound impact on its chemical reactivity and selectivity in various transformations. The positioning of methyl groups, for example, can exert significant steric and electronic effects.

Research on other systems has demonstrated that the proximity of a methyl group to a reactive center can influence the outcome of a reaction. nih.govnih.govresearchgate.net For instance, a methyl group at a position alpha to a reactive site can sterically hinder the approach of reagents, potentially leading to lower reaction rates or altered selectivity. nih.gov In the case of analogues of Methyl 2,5-dimethyl-2-vinylhex-4-enoate, moving the methyl group from the 5-position to the 4 or 6-position could influence the reactivity of the adjacent double bond in reactions such as epoxidation or hydrogenation.

The electronic nature of the vinyl and ester groups also plays a crucial role. The electron-withdrawing character of the ester group can influence the reactivity of the conjugated vinyl group, making it susceptible to nucleophilic attack. In contrast, the isolated double bond at the 4-position would be more prone to electrophilic addition.

Hypothetical Reactivity Comparison:

| Reaction Type | Methyl 2,5-dimethyl-2-vinylhex-4-enoate | Analogue with Methyl at C4 | Rationale for Difference |

| Epoxidation of C4=C5 | Moderate reactivity | Potentially lower reactivity | Increased steric hindrance from the C4-methyl group. |

| Diels-Alder Reaction (Vinyl as dienophile) | Favorable | Similar reactivity | The electronic nature of the dienophile is largely unchanged. |

| Hydrolysis of Ester | Standard conditions | Standard conditions | The position of the distant methyl group has a minimal electronic effect on the ester carbonyl. |

Furthermore, the stereochemistry of the molecule can dictate the facial selectivity of reactions. For chiral analogues, the existing stereocenters can direct the approach of reagents to one face of a double bond over the other, leading to diastereoselective transformations.

Investigation of Chemoenzymatic Routes for Related Structural Motifs

Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the practicality of chemical synthesis, offers a powerful approach for the production of complex molecules like terpenes and their derivatives. nih.govresearchgate.netcardiff.ac.uk This methodology is particularly advantageous for establishing chirality and performing selective modifications under mild conditions.

The biosynthesis of related terpene structures, such as lavandulol (B192245) and its acetate (B1210297) ester, in engineered microorganisms like Escherichia coli has been reported. researchgate.netbiorxiv.orgbiorxiv.org These studies demonstrate the feasibility of producing complex terpene backbones through metabolic engineering. A similar approach could be envisioned for the synthesis of the carboxylic acid precursor of Methyl 2,5-dimethyl-2-vinylhex-4-enoate.

Potential Chemoenzymatic Steps:

Enzymatic Epoxidation: Lipases can be used to catalyze the epoxidation of alkenes with high selectivity, offering a green alternative to traditional methods. nih.gov This could be applied to selectively epoxidize one of the double bonds in Methyl 2,5-dimethyl-2-vinylhex-4-enoate or its analogues.

Kinetic Resolution: Enzymes can be employed for the kinetic resolution of racemic mixtures of alcohols or esters, providing access to enantiomerically pure compounds. This would be a valuable tool for the synthesis of chiral analogues.

Enzymatic Esterification/Transesterification: Lipases are also effective catalysts for the formation of esters under mild conditions. This could be used in the final step of the synthesis to produce Methyl 2,5-dimethyl-2-vinylhex-4-enoate from its corresponding carboxylic acid and methanol.

Table of Relevant Enzymes and Their Potential Applications:

| Enzyme Class | Specific Enzyme Example | Potential Application in Synthesis of Analogues |

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Selective epoxidation, kinetic resolution, esterification. nih.gov |

| Terpene Synthase | Various | Formation of the core carbon skeleton from isoprenoid precursors. nih.govresearchgate.net |

| Alcohol Acyltransferase | LiAAT4 from Lavender | Esterification of a terpene alcohol precursor. researchgate.netbiorxiv.org |

The modular nature of chemoenzymatic synthesis allows for the combination of different enzymatic and chemical steps to create a diverse range of structurally modified analogues. nih.govresearchgate.net This approach not only provides access to novel compounds but also aligns with the principles of green chemistry by often utilizing milder reaction conditions and reducing waste.

Emerging Research Frontiers and Future Perspectives for Methyl 2,5 Dimethyl 2 Vinylhex 4 Enoate

Exploration of Unexplored Reactivity Pathways and Synthetic Transformations

The unique structural features of Methyl 2,5-dimethyl-2-vinylhex-4-enoate, namely the vinyl group and the α,β-unsaturated ester moiety, suggest a rich and varied reactivity profile that warrants deeper investigation. Future research could focus on several key areas:

Diels-Alder Reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions. Systematic studies with a range of dienes could lead to the synthesis of complex cyclic structures that may be of interest in natural product synthesis and medicinal chemistry.

Metathesis Reactions: The terminal vinyl group is a prime candidate for various metathesis reactions, including cross-metathesis and ring-closing metathesis (if tethered to another double bond). This could provide efficient routes to novel olefins and macrocycles.

Radical Additions: The double bonds in the molecule are susceptible to radical addition reactions. Investigating these pathways could lead to the development of new polymerization methods or the synthesis of highly functionalized molecules.

Epoxidation and Dihydroxylation: Selective oxidation of the vinyl or the internal double bond could yield valuable epoxide or diol intermediates, which are versatile building blocks for further synthetic transformations.

A proposed research initiative could systematically explore these pathways, as illustrated in the hypothetical reaction scheme below.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Diels-Alder | Cyclopentadiene | Bicyclic adduct |

| Cross-Metathesis | Grubbs' Catalyst, Styrene | Stilbene derivative |

| Radical Addition | Thiophenol, AIBN | Thioether adduct |

| Epoxidation | m-CPBA | Diepoxide |

Development of Advanced Catalytic Systems for Selective Synthesis and Derivatization

The development of advanced catalytic systems will be crucial for unlocking the full synthetic potential of Methyl 2,5-dimethyl-2-vinylhex-4-enoate. Key areas for research include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the molecule is a high-priority research area. For instance, asymmetric hydrogenation or epoxidation could provide access to chiral building blocks that are valuable in the pharmaceutical industry.

Tandem Catalysis: Designing catalytic systems that can effect multiple transformations in a single pot would significantly improve synthetic efficiency. For example, a catalyst that could promote a cyclization/functionalization cascade could rapidly generate molecular complexity.

Photoredox Catalysis: The use of light-mediated catalysis could open up new reactivity pathways that are not accessible through traditional thermal methods. This could include novel C-C and C-X bond-forming reactions.

The table below outlines potential catalytic systems and their envisioned applications.

| Catalytic System | Transformation | Potential Advantage |

| Chiral Lewis Acid | Asymmetric Diels-Alder | High enantioselectivity |

| Palladium(0) Catalyst | Suzuki Coupling | C-C bond formation |

| Iridium Photoredox Catalyst | C-H Functionalization | Direct modification of the molecule |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The use of continuous flow chemistry and automated synthesis platforms could offer significant advantages for the synthesis and derivatization of Methyl 2,5-dimethyl-2-vinylhex-4-enoate.

Improved Safety and Scalability: Flow reactors can handle highly reactive intermediates and exothermic reactions with greater control and safety compared to batch processes. This would be particularly beneficial for exploring potentially hazardous transformations.

Rapid Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to quickly identify optimal conditions.

On-Demand Synthesis: The integration of flow chemistry with online purification and analysis would enable the on-demand synthesis of derivatives, which is highly desirable for high-throughput screening in drug discovery.

A hypothetical automated workflow for the derivatization of Methyl 2,5-dimethyl-2-vinylhex-4-enoate is presented below.

| Step | Process | Technology |

| 1 | Reagent Introduction | Automated liquid handlers |

| 2 | Reaction | Microfluidic reactor |

| 3 | In-line Analysis | Integrated NMR/MS |

| 4 | Purification | Automated chromatography |

Theoretical Predictions and Experimental Validation for Novel Applications in Chemical Research

Computational chemistry can play a pivotal role in guiding the experimental exploration of Methyl 2,5-dimethyl-2-vinylhex-4-enoate's reactivity and properties.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing valuable insights into the mechanisms of known and novel transformations.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (NMR, IR, etc.), which can aid in the characterization of new compounds derived from Methyl 2,5-dimethyl-2-vinylhex-4-enoate.

Virtual Screening for Biological Activity: The three-dimensional structure of the molecule can be used for in silico screening against biological targets, potentially identifying new leads for drug discovery.

The synergy between theoretical predictions and experimental validation will be key to accelerating the discovery of new applications for this compound.

| Theoretical Method | Application | Experimental Validation |

| DFT | Prediction of Diels-Alder regioselectivity | Product characterization by NMR |

| Molecular Docking | Identification of potential protein targets | In vitro binding assays |

| TD-DFT | Prediction of UV-Vis absorption spectra | Spectroscopic measurements |

Potential as a Platform Molecule for Functional Materials

The presence of multiple reactive sites in Methyl 2,5-dimethyl-2-vinylhex-4-enoate makes it an attractive candidate as a platform molecule for the synthesis of functional materials.

Polymer Synthesis: The vinyl group can participate in polymerization reactions to produce novel polymers with tailored properties. The ester group could be used for post-polymerization modification to introduce additional functionality.

Cross-linking Agent: The difunctionality of the molecule (two double bonds) suggests its potential use as a cross-linking agent in the production of thermosetting resins and elastomers.

Surface Modification: The molecule could be grafted onto surfaces to modify their properties, for example, to create hydrophobic or biocompatible coatings.

Future research in this area will involve the synthesis and characterization of materials derived from Methyl 2,5-dimethyl-2-vinylhex-4-enoate and the evaluation of their performance in various applications.

| Material Class | Synthetic Approach | Potential Application |

| Vinyl Polymer | Radical polymerization | Specialty plastic |

| Cross-linked Resin | Copolymerization with a diene | High-performance adhesive |

| Functionalized Surface | Surface-initiated polymerization | Biocompatible medical implant |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 2,5-dimethyl-2-vinylhex-4-enoate, and how can purity be maximized?

- Methodology :

- Esterification : Use acid-catalyzed esterification (e.g., sulfuric acid) under reflux with methanol, similar to protocols for analogous esters .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via GC-MS or HPLC.

- Yield Optimization : Adjust reaction time (typically 4–6 hours) and molar ratios (acid:alcohol ~1:3) to minimize side products like dienes or polymerization byproducts.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 2,5-dimethyl-2-vinylhex-4-enoate?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm vinyl (δ 4.8–6.2 ppm) and ester groups (δ 3.6–3.8 ppm for methyl ester). Overlapping signals from geminal dimethyl groups require 2D NMR (COSY, HSQC) .

- IR : Peaks at ~1710 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (vinyl C=C) .

- X-ray Crystallography : Use ORTEP-3 for structural refinement if single crystals are obtained via slow evaporation in hexane/ethyl acetate .

Q. How does solvent polarity affect the stability of Methyl 2,5-dimethyl-2-vinylhex-4-enoate during storage?

- Methodology :

- Stability Testing : Store the compound in apolar solvents (hexane, toluene) and polar aprotic solvents (DCM, THF) at 4°C and room temperature. Monitor degradation via TLC or NMR over 30 days.

- Findings : Polar solvents may accelerate hydrolysis of the ester group, while apolar solvents reduce dimerization of the vinyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Methyl 2,5-dimethyl-2-vinylhex-4-enoate in Diels-Alder reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity with dienophiles like maleic anhydride.

- Transition State Analysis : Identify activation energy barriers for endo vs. exo pathways using QM/MM methods. Compare with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of Methyl 2,5-dimethyl-2-vinylhex-4-enoate?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. ethanol) or incubation times .

- Dose-Response Replication : Re-test conflicting results under standardized protocols (e.g., NIH/3T3 cells, 24-hour exposure) to isolate confounding variables .

Q. How do steric effects from the 2,5-dimethyl groups influence the compound’s catalytic hydrogenation pathways?

- Methodology :

- Kinetic Studies : Perform hydrogenation with Pd/C or Raney Ni under controlled H₂ pressure (1–5 atm). Monitor via in situ FTIR to track vinyl group reduction.

- Steric Maps : Generate molecular surface maps (e.g., using Avogadro) to visualize hindrance around the vinyl group, correlating with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.